molecular formula C24H21N3O2 B2798789 (E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide CAS No. 1100164-97-3

(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide

Cat. No.: B2798789
CAS No.: 1100164-97-3
M. Wt: 383.451
InChI Key: VFXWJLVFRYZEPF-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide is a useful research compound. Its molecular formula is C24H21N3O2 and its molecular weight is 383.451. The purity is usually 95%.
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Biological Activity

(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}

Its structure includes a cyano group, an enamide functional group, and a pyridine moiety, which are critical for its biological activity.

Research indicates that the compound exhibits activity through several mechanisms:

  • Androgen Receptor Degradation : The compound has been identified as a potential agent for degrading androgen receptors, which play a crucial role in certain types of cancers, particularly prostate cancer. This mechanism involves the modulation of androgen receptor signaling pathways, leading to reduced tumor growth in preclinical models .
  • Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity in various animal models. For instance, studies on related cinnamamide derivatives indicated that they could modulate neurotransmitter systems such as GABA and serotonin pathways, suggesting that this compound may have similar effects .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the table below:

Biological Activity Effect Model/Method Reference
Androgen receptor degradationInhibition of prostate cancer cell growthIn vitro assays
Anticonvulsant activityReduced seizure frequencyMaximal electroshock test in mice
CytotoxicityLow toxicity up to 100 µMHepG2 and H9c2 cell lines

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Prostate Cancer Models : In studies involving prostate cancer cell lines, treatment with the compound resulted in significant reductions in cell viability and proliferation. The mechanism was linked to the degradation of androgen receptors and subsequent apoptosis in cancer cells.
  • Seizure Models : In animal models for epilepsy, compounds structurally related to this compound demonstrated significant anticonvulsant effects. These studies utilized various seizure induction methods including electrical stimulation and pharmacological agents to provoke seizures.

Properties

IUPAC Name

(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-17-12-19(13-18(2)23(17)29-16-22-10-6-7-11-26-22)14-20(15-25)24(28)27-21-8-4-3-5-9-21/h3-14H,16H2,1-2H3,(H,27,28)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXWJLVFRYZEPF-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=C(C#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.